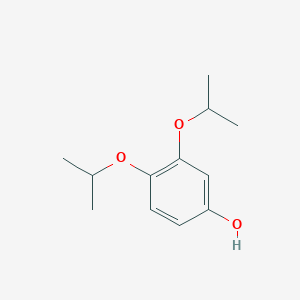

3,4-Diisopropoxyphenol

Description

3,4-Diisopropoxyphenol is a phenolic derivative characterized by two isopropoxy (-OCH(CH₃)₂) substituents at the 3- and 4-positions of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex heterocyclic structures. For example, it reacts with carbonyl-containing precursors to form pyrrole carboxylates, achieving high yields (e.g., 91% in a synthesis of compound 10a) due to its electron-donating isopropoxy groups, which enhance nucleophilic reactivity . Its physical state as a pale yellow oil distinguishes it from crystalline or powdered phenolic analogs, suggesting distinct solubility and handling properties .

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

3,4-di(propan-2-yloxy)phenol |

InChI |

InChI=1S/C12H18O3/c1-8(2)14-11-6-5-10(13)7-12(11)15-9(3)4/h5-9,13H,1-4H3 |

InChI Key |

JUEDSQGVPYPAGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diisopropoxyphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 3,4-Diisopropoxyphenol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Diisopropoxyphenol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the electron-donating nature of the isopropoxy groups.

Common Reagents and Conditions

Major Products

Oxidation: Quinones

Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

3,4-Diisopropoxyphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diisopropoxyphenol involves its interaction with various molecular targets. The isopropoxy groups enhance its electron-donating properties, making it highly reactive in electrophilic aromatic substitution reactions. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among phenolic derivatives influence their reactivity and applications:

- 3,4-Diisopropoxyphenol: Features bulky, lipophilic isopropoxy groups at positions 3 and 4.

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) : Contains polar 3,4-dihydroxy (-OH) groups and an acrylic acid side chain, enabling hydrogen bonding and antioxidant activity .

- 3,6'-Disinapoyl Sucrose: A sucrose ester with hydroxy, methoxy (-OCH₃), and propenoic acid substituents, creating a highly polar, glycosidic structure .

- 4,4'-(Propane-2,2-diyl)diphenol: A bisphenol with two phenolic rings linked by a propane group, providing rigidity and thermal stability .

Physicochemical Properties

| Compound | Substituents | Physical State | Solubility Profile |

|---|---|---|---|

| 3,4-Diisopropoxyphenol | 3,4-diisopropoxy | Pale yellow oil | Likely lipophilic |

| Caffeic Acid | 3,4-dihydroxy, acrylic acid | Yellow crystals | Hydrophilic (polar groups) |

| 3,6'-Disinapoyl Sucrose | Hydroxy, methoxy, propenoate | White powder | Water-soluble (glycosidic) |

| 4,4'-Sulfonyldiphenol | Sulfonyl (-SO₂-) bridge | Not reported | Moderate polarity |

- The isopropoxy groups in 3,4-Diisopropoxyphenol enhance organic-phase solubility, making it suitable for reactions in nonpolar solvents. In contrast, caffeic acid’s polarity facilitates its use in aqueous systems (e.g., food and cosmetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.